molecular formula C12H18N2O4 B2540272 1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid CAS No. 1856042-62-0

1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid

Numéro de catalogue B2540272
Numéro CAS: 1856042-62-0
Poids moléculaire: 254.286
Clé InChI: QYFYKFTUXQBDJI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a member of the Toll-like receptor family, which plays a crucial role in the innate immune system by recognizing various pathogen-associated molecular patterns. TLR4 is also involved in the inflammatory response and has been implicated in the pathogenesis of several diseases, including sepsis, atherosclerosis, and cancer. TAK-242 has been shown to inhibit TLR4 signaling and reduce inflammation in preclinical studies, making it a promising therapeutic candidate for the treatment of various inflammatory diseases.

Mécanisme D'action

1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules, such as MyD88 and TRIF. This leads to the inhibition of NF-κB and IRF3 activation, which are key transcription factors involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation in preclinical models of various diseases, including sepsis, atherosclerosis, and cancer. In addition, this compound has been shown to reduce cytokine production, such as TNF-α and IL-6, which are key mediators of the inflammatory response. This compound has also been shown to reduce oxidative stress and endothelial dysfunction, which are key contributors to the pathogenesis of atherosclerosis.

Avantages Et Limitations Des Expériences En Laboratoire

1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid has several advantages for lab experiments, including its high potency and specificity for TLR4 signaling. This compound also has good pharmacokinetic properties, including a long half-life and good oral bioavailability, which make it suitable for in vivo studies. However, this compound has some limitations, including its high cost and limited availability. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Orientations Futures

There are several future directions for research on 1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid. One area of interest is the development of this compound as a therapeutic agent for the treatment of sepsis and other inflammatory diseases. Another area of interest is the investigation of the molecular mechanisms underlying this compound's anti-inflammatory effects, which could lead to the identification of new targets for drug development. Finally, there is a need for further preclinical studies to evaluate the safety and efficacy of this compound in different disease models and to optimize its pharmacokinetic properties for clinical use.

Méthodes De Synthèse

1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid was first synthesized by researchers at Takeda Pharmaceutical Company Limited in Japan. The synthesis method involves several steps, including the condensation of 1-(tert-butoxycarbonyl)-3-methyl-5-oxopyrazolidine-4-carboxylic acid with 2-bromo-2-methylpropionic acid, followed by the reduction of the resulting ester with lithium aluminum hydride. The final step involves the deprotection of the tert-butoxycarbonyl group with trifluoroacetic acid to yield this compound.

Applications De Recherche Scientifique

1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid has been extensively studied in preclinical models of various diseases, including sepsis, atherosclerosis, and cancer. In a mouse model of sepsis, this compound was shown to improve survival and reduce inflammation by inhibiting TLR4 signaling. In a mouse model of atherosclerosis, this compound was shown to reduce plaque formation and inflammation in the arterial wall. In preclinical studies of cancer, this compound was shown to inhibit tumor growth and metastasis by suppressing TLR4 signaling.

Propriétés

IUPAC Name

1-[2-methyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-8(11(17)18-12(2,3)4)7-14-6-5-9(13-14)10(15)16/h5-6,8H,7H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFYKFTUXQBDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC(=N1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.